molecular formula C12H16ClN B13627601 4-(4-Chloro-2-methylphenyl)piperidine

4-(4-Chloro-2-methylphenyl)piperidine

Cat. No.: B13627601
M. Wt: 209.71 g/mol
InChI Key: KXQFLHNBBSGFJD-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro and methyl substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine
  • 4-(4-Methylphenyl)piperidine
  • 4-(4-Fluoro-2-methylphenyl)piperidine

Uniqueness

4-(4-Chloro-2-methylphenyl)piperidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KXQFLHNBBSGFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CCNCC2

Origin of Product

United States

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